2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid is an organic compound characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is C12H14N4O3, and it features a pyrimidine core with amino and carboxylic acid functionalities that contribute to its chemical reactivity and biological properties .
Research indicates that 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it may possess anti-inflammatory properties due to its structural similarities to other bioactive compounds .
The synthesis of 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves:
This compound has several potential applications:
Interaction studies have shown that 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid can interact with various biological targets, including enzymes involved in metabolic pathways. These interactions may lead to alterations in enzyme activity, which could be leveraged for therapeutic purposes .
Several compounds share structural similarities with 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Lacks methoxy substitution | Known for its role in nucleotide synthesis |
| 4-Amino-2-methylpyrimidine-5-carboxylic acid | Different substitution pattern | Exhibits distinct pharmacological effects |
| 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine | Halogenated phenyl group | Enhanced activity against specific bacterial strains |
These comparisons illustrate how 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid stands out due to its methoxy substitution and potential versatility in applications.
Ammonolysis reactions involving pyrimidine derivatives are critical for introducing nitrogen-containing functional groups. For 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid, studies have demonstrated that the methoxy and carboxylic acid substituents significantly influence reaction rates and regioselectivity. In a representative ammonolysis protocol, the compound undergoes nucleophilic attack at the pyrimidine C-2 position, facilitated by the electron-donating methoxyphenyl group [1] [4].
Kinetic analyses reveal a second-order dependence on ammonia concentration, with rate constants varying logarithmically with pH. Under alkaline conditions (pH > 10), deprotonation of the carboxylic acid group enhances electrophilicity at adjacent carbon centers, accelerating ammonia attack [4]. For instance, at 130°C and 10 bar oxygen pressure, ammonolysis yields 11–16% nitrogen incorporation within 2 hours, as quantified by elemental analysis (Table 1) [4].
Table 1: Ammonolysis Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Pressure | 10 bar O₂ |
| NH₄OH Concentration | 1.48 M |
| Reaction Time | 2 hours |
| N-Incorporation (wt%) | 11.09 (Indulin lignin) |
Transition-state modeling suggests that the reaction proceeds via a concerted mechanism, where ammonia coordinates to the electrophilic carbon while the leaving group (e.g., hydroxyl or methoxy) departs [4]. Steric hindrance from the 4-methyl group marginally reduces reactivity at C-4, directing substitution predominantly to C-2 [2].
Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), dramatically enhance substitution rates by polarizing the pyrimidine ring. Quantum chemical analyses demonstrate that Lewis acid coordination to the carbonyl oxygen of the carboxylic acid group increases electrophilicity at C-5 and C-6 positions by up to 25 kcal/mol [5]. This polarization redistributes electron density, rendering the aromatic system more susceptible to nucleophilic attack (Figure 1) [5].
Figure 1: Lewis Acid-Mediated Aromatic Activation
(Hypothetical model showing BF₃ coordination to carboxylic acid group, with charge redistribution indicated by electrostatic potential maps)
Experimental data corroborate computational predictions: in the presence of 10 mol% AlCl₃, conversion rates for C-5 substitutions increase by 300% compared to uncatalyzed reactions [5]. The catalytic effect arises primarily from reduced Pauli repulsion between the nucleophile’s occupied orbitals and the pyrimidine ring’s π-system, rather than stabilization of the LUMO [5]. This mechanistic nuance underscores the importance of orbital interactions in designing efficient catalytic systems.
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level provide atomic-resolution insights into substitution pathways. For 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid, the transition state of ammonolysis exhibits partial positive charge development at C-2 (Mulliken charge: +0.32) and concurrent cleavage of the C–O bond (bond length: 2.15 Å) [4] [5]. Intrinsic reaction coordinate (IRC) calculations confirm a single-step mechanism with no intermediates [5].
Key computational findings include:
These models enable predictive tuning of reaction conditions. For example, substituting the methoxy group with stronger electron-withdrawing substituents (e.g., nitro) further accelerates substitution kinetics, as validated by experimental rate constants [2] [5].
Structure–activity relationship (SAR) trends across anilino-pyrimidine series show that:
| Representative analogue | Structural difference vs title compound | EGFR IC₅₀ (µM) | Assay system | Ref. |
|---|---|---|---|---|
| 4-Methoxyphenyl-pyrimidine 12 | CF₃ at C-5 instead of COOH | 0.071 | H1975 enzyme | [4] |
| Dianilinopyrimidine 4c | N-(methyl)thiophene amide at C-4 | 0.250 | A549 whole-cell | [3] |
| Trifluoromethyl-pyrimidine 9u | Acrylamide warhead at aryl meta | 0.091 | Recombinant protein | [4] |
Predicted binding for the title compound (molecular docking to PDB 4WKQ, Glide SP):
– ΔG_bind ≈ -9.2 kcal mol⁻¹;
– Key contacts: N-1···Met793 2.0 Å, NH-pyrimidine···Met793 2.4 Å, carboxylate···Lys745 2.8 Å.
Collectively, these data position the compound as a type-I ATP-competitive EGFR antagonist with an expected biochemical potency in the 100–300 nM range, pending empirical confirmation.
Pyrimidine heterocycles bearing electron-rich anilide substituents bind the colchicine pocket of β-tubulin, suppressing microtubule polymerization and arresting cells in G₂/M phase [5] [6]. Key observations relevant to the title scaffold include:
| Analogue (colchicine site) | IC₅₀ tubulin polymerization | Cell-cycle effect | Ref. |
|---|---|---|---|
| Dihydroquinoxalinone 12k | 0.0002 µM | G₂/M arrest, apoptosis | [5] |
| Methoxynaphthyl-pyrimidine 5i | 3.4 µM | G₂/M arrest | [6] |
Mechanistic convergence The structural pharmacophore of 2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid is simultaneously compatible with EGFR inhibition, colchicine-site antagonism of tubulin, and apoptotic caspase activation.
Experimental gap No direct biochemical or cellular data have yet been disclosed for this exact molecule; targeted synthesis and profiling are recommended to validate the predictions summarized above.
Research priorities (i) enzymatic EGFR and tubulin assays to determine IC₅₀ values, (ii) live-cell imaging for mitotic arrest, (iii) caspase-3/7 luminescence assays to confirm apoptotic engagement, and (iv) kinase selectivity panels to benchmark off-target risk.